molecular formula C7H15N3O B12953677 4-Methoxypiperidine-1-carboximidamide

4-Methoxypiperidine-1-carboximidamide

Cat. No.: B12953677
M. Wt: 157.21 g/mol
InChI Key: OUKAZIMLLPOLKQ-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H16N3O. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with methoxy-containing reagents. One common method involves the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypiperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Methoxypiperidine-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxypiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    4-Methoxypiperidine: Similar structure but lacks the carboximidamide group.

    Piperidine-1-carboximidamide: Lacks the methoxy group.

Uniqueness

4-Methoxypiperidine-1-carboximidamide is unique due to the presence of both methoxy and carboximidamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

4-Methoxypiperidine-1-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a methoxy group and a carboximidamide functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A notable study examined the antiproliferative effects of piperidine derivatives on cancer cell lines. The results demonstrated that compounds containing the carboximidamide moiety exhibited potent activity against specific targets associated with cancer progression.

Table 1: Antiproliferative Activity of Piperidine Derivatives

CompoundTargetIC50 (µM)Cell Line
This compoundBRAF V600E0.33Melanoma
This compoundp38α0.19Various Cancer Lines
Compound VIcLOX-IMVI1.05Melanoma

The above table illustrates the effectiveness of this compound and its derivatives in inhibiting cancer cell proliferation, particularly in melanoma cells expressing BRAF V600E mutations .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth. For instance, compounds with the carboximidamide structure have been shown to inhibit enzymes such as EGFR and CDK2, contributing to their antiproliferative effects .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections.

Table 2: Antimicrobial Efficacy of 4-Methoxypiperidine Derivatives

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

This table summarizes the antimicrobial activity observed in vitro against selected microorganisms, demonstrating effectiveness at specific concentrations .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4-methoxypiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-11-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

OUKAZIMLLPOLKQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=N)N

Origin of Product

United States

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